3-cyano-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide is a chemical compound with the molecular formula and a molecular weight of 348.32 g/mol. This compound features a cyano group, a benzamide moiety, and a substituted pyrazole ring, contributing to its potential biological activity. The compound is identified by the CAS number 1797717-17-9, indicating its unique registration in chemical databases .
The synthesis of 3-cyano-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide typically involves multi-step processes:
These steps may utilize various solvents and reagents to facilitate reactions while ensuring high yield and purity of the final product .
The molecular structure of 3-cyano-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide can be represented by its SMILES notation: N#Cc1cccc(C(=O)NCCn2nc(C(F)(F)F)cc2C2CC2)c1
. This notation highlights key functional groups within the molecule:
The precise arrangement of atoms can be visualized using molecular modeling software or through crystallographic data if available .
3-cyano-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide can undergo various chemical reactions:
These reactions are critical for modifying the compound to enhance its pharmacological properties or to study its mechanism of action .
The mechanism of action for 3-cyano-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide is not fully elucidated but is hypothesized based on structural similarities to other biologically active compounds. Potential mechanisms include:
Experimental studies would be required to confirm these mechanisms through binding assays or cellular activity tests .
The physical properties of 3-cyano-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide include:
Chemical properties include reactivity with nucleophiles due to the presence of the cyano group and potential hydrolysis under acidic conditions. The trifluoromethyl group contributes to increased stability against oxidation .
3-cyano-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide has potential applications in:
Continued research into this compound could yield significant insights into its therapeutic potential and broaden its applications in medicinal chemistry .
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.:
CAS No.: 75023-40-4